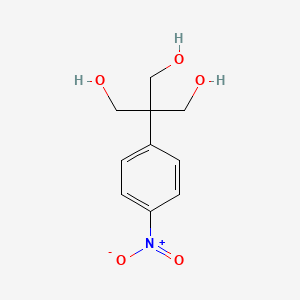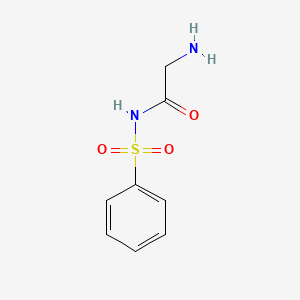
2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol is an organic compound that features both hydroxymethyl and nitrophenyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol typically involves multi-step organic reactions. One possible route could be:
Nitration: Starting with a benzene derivative, a nitration reaction can introduce the nitro group.
Hydroxymethylation: Subsequent reactions can introduce hydroxymethyl groups at the desired positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Various substitution reactions can occur at the aromatic ring or the hydroxymethyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Biochemical Studies: Used in studies involving enzyme interactions or metabolic pathways.
Medicine
Drug Development: Potential precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for 2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol would depend on its specific application. Generally, the compound’s functional groups interact with molecular targets through various pathways:
Hydroxymethyl Groups: Can form hydrogen bonds or undergo oxidation-reduction reactions.
Nitrophenyl Group: Can participate in electron transfer reactions or act as a leaving group in substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hydroxymethyl)-2-(4-aminophenyl)propane-1,3-diol: Similar structure but with an amine group instead of a nitro group.
2-(Hydroxymethyl)-2-(4-methylphenyl)propane-1,3-diol: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Reactivity: The presence of both hydroxymethyl and nitrophenyl groups provides unique reactivity patterns.
Applications: Its specific functional groups make it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
91748-04-8 |
|---|---|
Formule moléculaire |
C10H13NO5 |
Poids moléculaire |
227.21 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol |
InChI |
InChI=1S/C10H13NO5/c12-5-10(6-13,7-14)8-1-3-9(4-2-8)11(15)16/h1-4,12-14H,5-7H2 |
Clé InChI |
GBWHBFVQCARQNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CO)(CO)CO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)

![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)




![6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)


